Rupatadine - 158876-82-5

Rupatadine

Catalog Number: EVT-253657
CAS Number: 158876-82-5
Molecular Formula: C26H26ClN3
Molecular Weight: 416 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rupatadine is a second-generation antihistamine, scientifically classified as a selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. [, ] Its primary role in scientific research is investigating its dual antagonistic effects on histamine and PAF receptors, exploring its potential therapeutic applications in inflammatory and allergic conditions. [, ]

Synthesis Analysis

A common method for synthesizing Rupatadine involves a multi-step process: [, ]

This method emphasizes a controlled environment and the use of solvents with low toxicity to minimize harm to operators and the environment. []

Molecular Structure Analysis

Rupatadine undergoes various chemical reactions, primarily involving: []

  • Oxidation: Rupatadine is susceptible to oxidation, particularly in the presence of hydrogen peroxide. This reaction leads to the formation of Rupatadine N-oxide as the primary degradation product. The kinetics of this oxidation reaction have been studied and found to follow pseudo-first-order kinetics at higher temperatures (60°C and 80°C) and a polynomial quadratic relationship at lower temperatures (40°C). []
Mechanism of Action

Rupatadine's therapeutic effects stem from its dual antagonistic activity: [, ]

  • Histamine H1 Receptor Antagonism: Rupatadine competitively binds to H1 receptors, preventing histamine from binding and exerting its inflammatory effects. This action inhibits the release of histamine from mast cells, reducing allergic symptoms like itching, sneezing, and runny nose. [, , , ]
  • PAF Receptor Antagonism: Rupatadine also binds to PAF receptors, inhibiting the binding and action of PAF. This inhibition blocks a key inflammatory pathway, further contributing to the reduction of allergic and inflammatory responses. [, , , ]
Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of Rupatadine are limited in the provided literature, its formulation as tablets and syrup suggests it exists as a solid at room temperature. [, ] Its high binding affinity for plasma proteins (approximately 99%) indicates good distribution throughout the body. [] Further research is needed to elucidate its physicochemical properties comprehensively.

Applications
  • Inhibiting Mast Cell Degranulation: Rupatadine has been shown to effectively inhibit histamine and cytokine secretion from human mast cells triggered by various stimuli, including allergic, immune, and neuropeptide triggers. This inhibitory effect is attributed to its dual action on both histamine H1 and PAF receptors. []
  • Modulating Inflammatory Responses: Rupatadine has demonstrated potent anti-inflammatory effects in preclinical models. It can attenuate the release of proinflammatory cytokines like IL-6, IL-8, IL-10, IL-13, and TNF-α from activated mast cells. []
  • Reducing Angiogenesis: In vivo studies using the chick chorioallantoic membrane model revealed that Rupatadine exhibits anti-angiogenic effects. This property has potential implications for treating diseases where angiogenesis plays a significant role. []
  • Investigating Senescence Pathways: Preclinical research suggests that Rupatadine might exert its anti-fibrotic effects by attenuating the PAF-mediated senescence response. [] This finding opens avenues for exploring its potential in treating fibrotic diseases.

Desloratadine

  • Compound Description: Desloratadine is the primary metabolite of rupatadine formed via CYP3A4-mediated metabolism. It acts as a selective histamine H1 receptor antagonist and exhibits a longer half-life (25-35 h) compared to rupatadine (6 h). [, , ]
  • Relevance: Desloratadine's relevance to rupatadine lies in its role as the major circulating moiety following rupatadine administration, exhibiting significantly higher exposure. [, ] While rupatadine itself is not directly subject to polymorphic metabolism, desloratadine exhibits polymorphic metabolism to 3-hydroxydesloratadine, potentially impacting rupatadine's disposition. [] Additionally, desloratadine's efficacy in inhibiting platelet-activating factor (PAF)-induced mast cell degranulation was compared to rupatadine. [] Several studies compared the efficacy and safety profiles of rupatadine and desloratadine in treating allergic rhinitis and urticaria. [, , , , ]

3-Hydroxydesloratadine

  • Compound Description: 3-Hydroxydesloratadine is an active metabolite of desloratadine, exhibiting a long half-life (25-35 h) and twice the steady-state exposure compared to rupatadine. [] The formation of 3-hydroxydesloratadine from desloratadine is subject to genetic polymorphism. []
  • Relevance: 3-Hydroxydesloratadine is relevant to rupatadine due to its position in the metabolic pathway. The polymorphic metabolism of desloratadine to 3-hydroxydesloratadine may impact the overall efficacy and disposition of rupatadine. []

Bepotastine Besilate

  • Compound Description: Bepotastine besilate is a second-generation antihistamine used to treat allergic rhinitis. []
  • Relevance: The efficacy of rupatadine fumarate was compared to bepotastine besilate in a study on Korean perennial allergic rhinitis (PAR) patients. The study found that rupatadine demonstrated superior efficacy, particularly in controlling morning symptoms. []

Loratadine

  • Compound Description: Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor. [, , , ]
  • Relevance: Loratadine's relevance to rupatadine stems from its use as a comparator in several studies investigating the efficacy and safety of both drugs in managing allergic conditions. [, , , , , ] In a study investigating the inhibitory effects of different drugs on mast cell histamine release, rupatadine demonstrated superior potency compared to loratadine. [] Similarly, another study showed that rupatadine displayed greater efficacy in reducing nasal symptoms than loratadine in individuals with allergic rhinoconjunctivitis. []

Cetirizine

  • Compound Description: Cetirizine is a second-generation, non-sedating antihistamine used to treat allergic rhinitis and urticaria. [, , ]
  • Relevance: Cetirizine is often compared to rupatadine in clinical trials assessing the efficacy and safety of both drugs in managing allergic rhinitis. [, , ] In a study evaluating morning and evening efficacy, rupatadine exhibited superior control over both periods compared to cetirizine. []

Fexofenadine

  • Compound Description: Fexofenadine is a second-generation antihistamine used in the treatment of allergy symptoms, such as allergic rhinitis. []
  • Relevance: A study compared the efficacy and safety of rupatadine with fexofenadine in treating seasonal allergic rhinitis. Although no statistically significant difference was found, rupatadine demonstrated slightly better clinical efficacy and safety. []

Bilastine

  • Compound Description: Bilastine is a second-generation antihistamine used for treating allergic rhinoconjunctivitis and urticaria. []
  • Relevance: A comparative study evaluated the peripheral antihistaminic activity of bilastine, rupatadine, and desloratadine in healthy volunteers. The study found that while all three drugs inhibited histamine-induced wheal and flare, bilastine demonstrated superior efficacy and faster onset of action compared to rupatadine and desloratadine. []

Levocetirizine

  • Compound Description: Levocetirizine, the (R)-enantiomer of cetirizine, is a second-generation antihistamine. [, , , , ]
  • Relevance: Levocetirizine serves as a comparator drug in several studies investigating the efficacy and safety of rupatadine for treating allergic rhinitis and urticaria. [, , , , ] One study demonstrated that rupatadine provided greater reduction in nasal symptoms compared to levocetirizine in patients with allergic rhinoconjunctivitis. [] Another study found that while both rupatadine and levocetirizine inhibited PAF-induced mast cell degranulation, rupatadine demonstrated higher potency. []

Ebastine

  • Compound Description: Ebastine is a second-generation antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria. []
  • Relevance: Rupatadine's efficacy in treating allergic rhinitis has been compared to ebastine in clinical trials, with rupatadine demonstrating comparable effectiveness in reducing allergic symptoms. []

Olopatadine

  • Compound Description: Olopatadine is a second-generation antihistamine and mast cell stabilizer used to treat allergic rhinitis and conjunctivitis. []

Montelukast Sodium

  • Compound Description: Montelukast sodium is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies. [, ]
  • Relevance: Montelukast sodium, in combination with rupatadine or levocetirizine, has been studied for the treatment of seasonal allergic rhinitis. Research suggests that rupatadine combined with montelukast provides superior efficacy compared to the levocetirizine and montelukast combination. []

Ranitidine

  • Compound Description: Ranitidine is a histamine H2-receptor antagonist that inhibits stomach acid production. []
  • Relevance: Ranitidine, in combination with levocetirizine, was compared with rupatadine monotherapy for treating chronic idiopathic urticaria. The study found that while both treatment modalities were similarly effective in reducing symptoms, rupatadine monotherapy significantly reduced relapse rates, indicating greater efficacy and convenience with a single dosage compared to the three-times-daily dosing of the combined therapy. []

WEB2086

  • Compound Description: WEB2086 is a potent and selective PAF receptor antagonist. [, , ]
  • Relevance: WEB2086 was used as a reference compound to evaluate the PAF antagonistic activity of rupatadine in various experimental models. [, ]

SR-27417A

  • Compound Description: SR-27417A is a PAF antagonist. [, ]
  • Relevance: SR-27417A's efficacy in inhibiting Ascaris suum extract-induced skin inflammation in dogs was compared with rupatadine and loratadine. The study found that while both rupatadine and loratadine effectively inhibited wheal formation, SR-27417A did not exhibit inhibitory effects at the studied doses. [] In another study, SR-27417A demonstrated the most potent PAF antagonist activity compared to rupatadine and WEB2086. []

SCH-37370

  • Compound Description: SCH-37370 is a dual PAF and histamine antagonist. []
  • Relevance: SCH-37370's antagonistic activity against PAF and histamine was evaluated alongside rupatadine and other compounds in a study using a dog model of edema. Rupatadine exhibited potent dual activity against both PAF and histamine, while SCH-37370 showed mild anti-H1 activity and slight PAF antagonist activity. []

CV-3988

  • Compound Description: CV-3988 is a PAF antagonist. []
  • Relevance: The anti-fibrotic effect of rupatadine in a pulmonary fibrosis model was compared to CV-3988, and rupatadine showed superior therapeutic efficacy. []

Pirfenidone

  • Compound Description: Pirfenidone is an anti-fibrotic drug. []
  • Relevance: In a study investigating the effects of various compounds on pulmonary fibrosis, rupatadine demonstrated superior therapeutic efficacy compared to pirfenidone. []

Properties

CAS Number

158876-82-5

Product Name

Rupatadine

IUPAC Name

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Molecular Formula

C26H26ClN3

Molecular Weight

416 g/mol

InChI

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3

InChI Key

WUZYKBABMWJHDL-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Synonyms

8-chloro-6,11-dihydro-11-(1-((5-methyl-3-pyridinyl)methyl)-4-piperidinylidene)-5H-benzo(5,6)cyclohepta(1,2-b)pyridine
rupatadine
UR 12592
UR-12592

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.